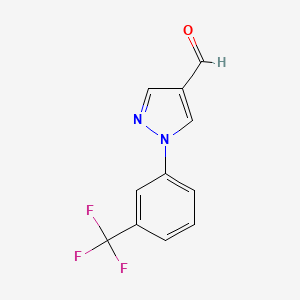
1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
“1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a trifluoromethyl group and a phenyl group at the 3-position and an aldehyde group at the 4-position .
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of the corresponding hydrazine with 1,3-diketones or β-keto esters . The trifluoromethyl group can be introduced using various trifluoromethylation reagents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule .
Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present. The aldehyde group is typically very reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The trifluoromethyl group is generally considered to be inert, but under certain conditions, it can participate in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .
Wissenschaftliche Forschungsanwendungen
1. Application in Organic Light-Emitting Diodes
- Summary of the Application : Diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were synthesized and characterized for their use in OLEDs .
- Methods of Application : The compounds were synthesized and their electroluminescent (EL) emission maximum was studied in devices doped with N,N-diphenylamino phenyl vinyl biphenyl (DPAVBi) .
- Results : The 1-based device displayed the highest device performances in terms of brightness (Lmax = 2153.5 cd·m−2), current efficiency (2.1 cd·A−1), and external quantum efficiency (0.8%), compared to the 2- and 3-based devices .
2. Application as Protein Kinase Inhibitors
- Summary of the Application : N1-(3-(trifluoromethyl)phenyl) isophthalamide derivatives were constructed as potential type 2 protein kinase inhibitors .
- Methods of Application : The inhibitory activity of the designed structures was studied in silico against various cancer-related protein kinases and compared with that of known inhibitors .
- Results : The docking scores, MM-PBSA/MM-GBSA binding energy, and RF-Score-VS affinities suggest that N1-(3-(trifluoromethyl)phenyl) isophthalamide could be considered as a promising scaffold for the development of novel protein kinase inhibitors .
3. Application in High-Refractive-Index Materials
- Summary of the Application : Sulfur-Rich Polyimides Containing Bis(3-(trifluoromethyl)phenyl)thiophene were synthesized for High-Refractive-Index Applications .
- Methods of Application : The polyimides were synthesized and their mechanical properties were studied .
- Results : All of the polyimides showed excellent high tensile strength in the range of 57 ± 7 MPa to 98 ± 17 MPa and high Young’s modulus up to 3.7 ± 0.2 GPa. These exceptional mechanical strength values make these polyimides preferable candidates to be applied commercially .
4. Application in Drug Development
- Summary of the Application : Trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs were reviewed for the last 20 years .
- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results : The review suggests that trifluoromethyl group-containing drugs make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
5. Application in Preparation of Cholesteryl Trifluoromethylphenyl Carbamate
- Summary of the Application : 3-(Trifluoromethyl)phenyl isocyanate was used in the preparation of cholesteryl trifluoromethylphenyl carbamate .
- Methods of Application : The compound was synthesized using 3-(Trifluoromethyl)phenyl isocyanate .
- Results : The synthesis resulted in the formation of cholesteryl trifluoromethylphenyl carbamate .
6. Application in the Synthesis of Piperazine Derivatives
- Summary of the Application : Piperazine, 1-[3-(trifluoromethyl)phenyl]- is a compound that can be synthesized using 3-(trifluoromethyl)phenyl group .
- Methods of Application : The compound is synthesized using standard organic synthesis techniques .
- Results : The synthesis results in the formation of Piperazine, 1-[3-(trifluoromethyl)phenyl]- .
7. Application as Inhibitors of Vascular Endothelial Growth Factor Receptor
- Summary of the Application : N1-(3-(trifluoromethyl)phenyl) isophthalamide derivatives were constructed as potential inhibitors of vascular endothelial growth factor receptor .
- Methods of Application : The inhibitory activity of the designed structures was studied in silico against various cancer-related protein kinases and compared with that of known inhibitors .
- Results : The docking scores, MM-PBSA/MM-GBSA binding energy, and RF-Score-VS affinities suggest that N1-(3-(trifluoromethyl)phenyl) isophthalamide could be considered as a promising scaffold for the development of novel protein kinase inhibitors .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-2-1-3-10(4-9)16-6-8(7-17)5-15-16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRLRPMATZQLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633225 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
75815-73-5 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

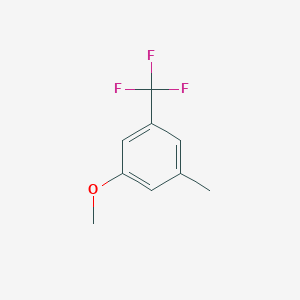
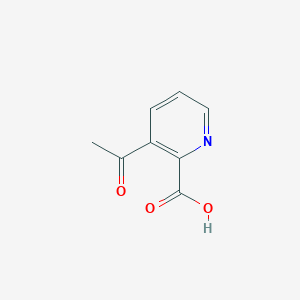
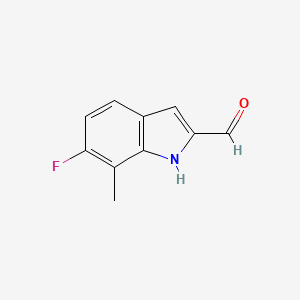
![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)
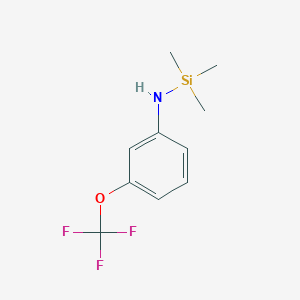
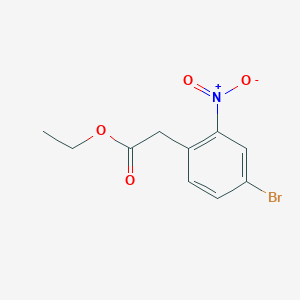
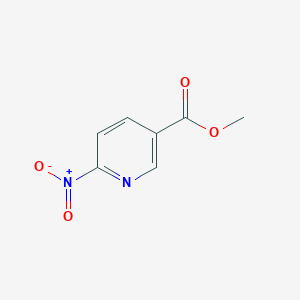
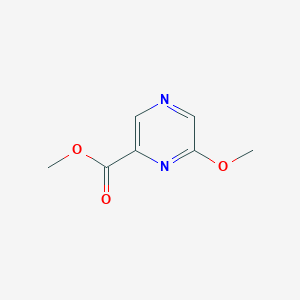
![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)
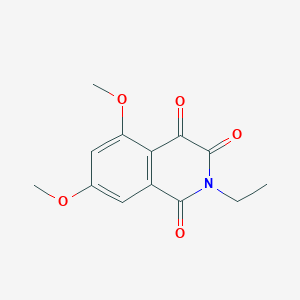
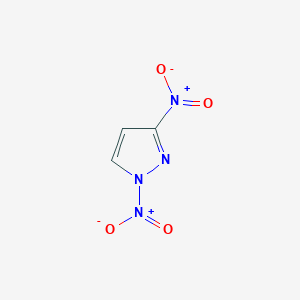
![4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester](/img/structure/B1324340.png)
![Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324342.png)
![Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324343.png)